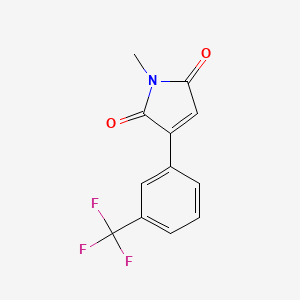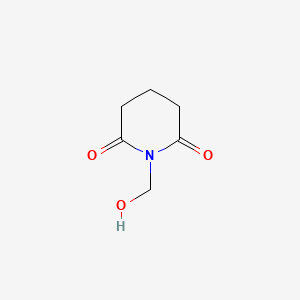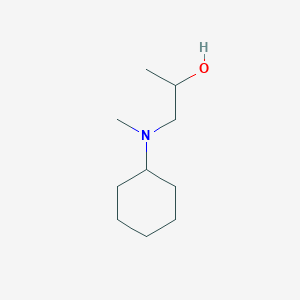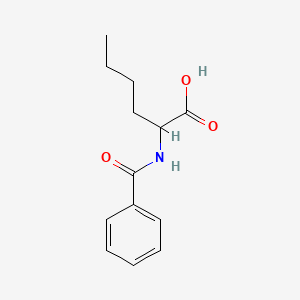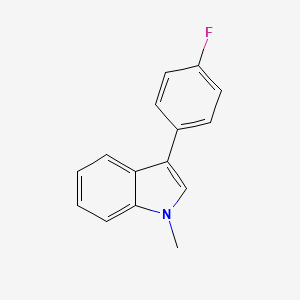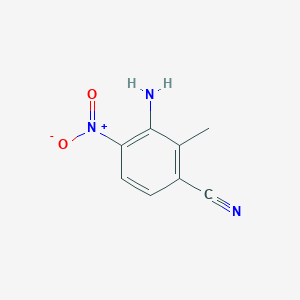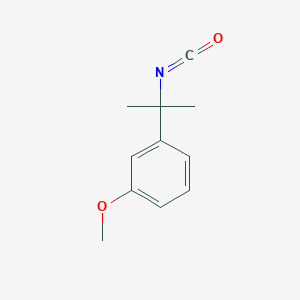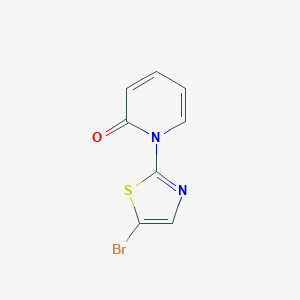
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one is an organic compound that features a pyridinone ring fused with a bromothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromothiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromothiazole moiety to its corresponding thiazoline derivative.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of thiazoline derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-1H-pyridin-2-ones: These compounds share a similar pyridinone core but differ in the saturation of the ring structure.
5,6-Dihydropyridine-2(1H)-thiones: These compounds have a thione group instead of a thiazole moiety.
Uniqueness
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one is unique due to its combination of a pyridinone ring with a bromothiazole moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C8H5BrN2OS |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
1-(5-bromo-1,3-thiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-5-10-8(13-6)11-4-2-1-3-7(11)12/h1-5H |
InChI-Schlüssel |
ZBSWCKWJRYJXIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1)C2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8748941.png)
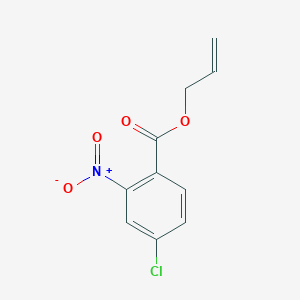
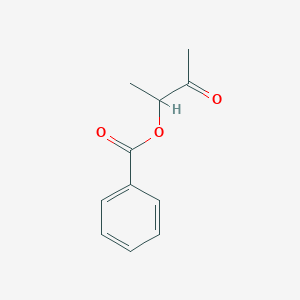
![2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B8748965.png)
![6-morpholino-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8748966.png)
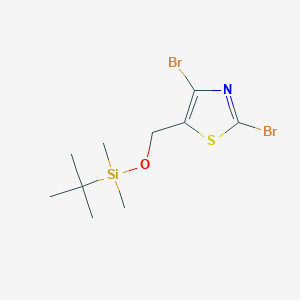
![N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B8748982.png)
